1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one
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Overview
Description
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of hydroxyl, methoxymethoxy, and methyl groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-methylphenol and methoxymethyl chloride.
Methoxymethylation: The hydroxyl groups on the phenol are protected by converting them into methoxymethyl ethers using methoxymethyl chloride in the presence of a base like sodium hydride.
Acylation: The protected phenol is then subjected to acylation using ethanoyl chloride to introduce the ethanone group.
Deprotection: Finally, the methoxymethyl protecting groups are removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxymethoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[2-hydroxy-4-(methoxymethoxy)phenyl]ethan-1-one: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-[2-hydroxy-4-(methoxymethoxy)-3-ethylphenyl]ethan-1-one: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]propan-1-one: Has a propanone group instead of an ethanone group, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-10(15-6-14-3)5-4-9(8(2)12)11(7)13/h4-5,13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYVBJMKVFIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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